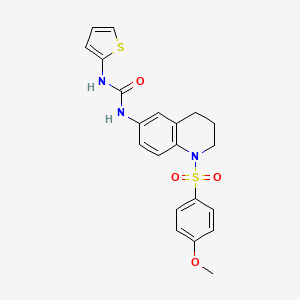
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(1-((4-Methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₃S
- Molecular Weight : 342.41 g/mol
The structural characteristics of the compound contribute to its biological activity, particularly the presence of the sulfonyl group and the thiophene moiety, which are known to enhance pharmacological profiles.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound's mechanism involves the inhibition of critical enzymes involved in cancer cell proliferation. Inhibitory effects on DNA topoisomerases and dihydrofolate reductase have been noted, which are essential for DNA replication and repair processes .
- Case Study : A study involving derivatives of sulfonyl thioureas showed promising results against various cancer cell lines. Compounds were tested for their Minimum Inhibitory Concentration (MIC) values and demonstrated effective inhibition at low concentrations (MIC values ranging from 0.78–3.125 μg/mL against Staphylococcus aureus) .
| Compound | Cell Line Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| 6h | S. aureus | 1.22 | Strong inhibitor of DNA gyrase |
| 6c | E. coli | 3.125 | Effective against bacterial growth |
| 6i | C. albicans | 3.125 | Comparable to standard drugs |
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent:
- Antibacterial Properties : Studies indicate that sulfonamide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the thiophene ring enhances this activity by increasing hydrophobic interactions with bacterial membranes .
- Antifungal Properties : The compound has been tested against fungal strains such as Candida albicans, showing MIC values comparable to established antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds:
- Substituent Effects : Variations in substituents on the thiophene and sulfonamide groups significantly affect the potency and selectivity of the compounds against different biological targets.
- Pharmacophore Identification : The combination of the thiophene moiety with the sulfonamide group contributes to its overall biological activity, acting as a pharmacophore that facilitates binding to target enzymes .
属性
IUPAC Name |
1-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-28-17-7-9-18(10-8-17)30(26,27)24-12-2-4-15-14-16(6-11-19(15)24)22-21(25)23-20-5-3-13-29-20/h3,5-11,13-14H,2,4,12H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTBMSCNTHCBIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














